4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351499-81-4
VCID: VC3076056
InChI: InChI=1S/C10H15N3O.ClH/c1-2-8(1)10-12-9(13-14-10)7-3-5-11-6-4-7;/h7-8,11H,1-6H2;1H
SMILES: C1CC1C2=NC(=NO2)C3CCNCC3.Cl
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

CAS No.: 1351499-81-4

Cat. No.: VC3076056

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride - 1351499-81-4

Specification

CAS No. 1351499-81-4
Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
IUPAC Name 5-cyclopropyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C10H15N3O.ClH/c1-2-8(1)10-12-9(13-14-10)7-3-5-11-6-4-7;/h7-8,11H,1-6H2;1H
Standard InChI Key WCNYBORPFIMMGX-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=NO2)C3CCNCC3.Cl
Canonical SMILES C1CC1C2=NC(=NO2)C3CCNCC3.Cl

Introduction

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a derivative of the compound 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine, which is a heterocyclic compound featuring a cyclopropyl group, an oxadiazole ring, and a piperidine moiety. The hydrochloride form is typically used to enhance solubility and stability in aqueous solutions, which is beneficial for various applications in pharmaceutical and chemical research.

Synthesis and Preparation

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine typically involves several organic chemistry reactions, including the formation of the oxadiazole ring and the attachment of the cyclopropyl and piperidine groups. Recent advancements in synthesis methods include microwave-assisted techniques to improve yield and reduce reaction times.

To prepare the hydrochloride salt, the parent compound is usually reacted with hydrochloric acid in a solvent like ethanol or methanol. This process involves dissolving the compound in the solvent, adding hydrochloric acid, and then evaporating the solvent to obtain the hydrochloride salt.

Applications and Research Findings

Oxadiazole derivatives, including 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine, have garnered attention for their potential pharmacological activities. These compounds are explored in drug discovery due to their ability to interact with various biological targets, which can lead to therapeutic effects.

Application AreaPotential Use
Drug DiscoveryInteraction with biological targets for therapeutic effects
Material SciencePotential applications due to unique molecular structure

Safety and Handling

While specific safety data for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride may not be readily available, compounds in this class can pose hazards similar to other organic chemicals. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to proper disposal procedures.

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